2-Ethylhexanal

Hydroformylation Aldol condensation C8-aldehyde synthesis

2-Ethylhexanal is the irreplaceable branched C8 aldehyde for producing 2-ethylhexanoic acid (2-ETA) with up to 96% oxidation selectivity—linear aldehydes cannot achieve comparable yields or downstream plasticizer performance. Its steric hindrance ensures catalytic selectivity in hydroformylation-aldol cascades (54% selectivity at 150 °C). Essential for cold-resistant PVC additives, synthetic lubricants, and safety-critical warning agent/leak detector formulations. Procure high-purity 2-ethylhexanal to secure process efficiency and regulatory-compliant odorization.

Molecular Formula C8H16O
C4H9CH(C2H5)CHO
C8H16O
Molecular Weight 128.21 g/mol
CAS No. 123-05-7
Cat. No. B089479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylhexanal
CAS123-05-7
Synonyms2-ethylhexanal
EHALD
Molecular FormulaC8H16O
C4H9CH(C2H5)CHO
C8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCCCCC(CC)C=O
InChIInChI=1S/C8H16O/c1-3-5-6-8(4-2)7-9/h7-8H,3-6H2,1-2H3
InChIKeyLGYNIFWIKSEESD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 70° F (NTP, 1992)
0.00 M
Miscible with most organic solvents
Slightly soluble in carbon tetrachloride;  soluble in ethanol and ether
In water, less than 0.5 g/100g at 25 °C
In water, 400 ppm at 25 °C
Solubility in water, g/100ml at 20 °C: 0.07

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylhexanal (CAS 123-05-7) for Industrial Procurement: Baseline Properties and Class Identification


2-Ethylhexanal (CAS 123-05-7) is a branched C8 aliphatic aldehyde (C8H16O, MW 128.21) [1]. It is a colorless to pale yellow flammable liquid with a characteristic sharp odor [2], produced industrially at large scale as a key intermediate for 2-ethylhexanoic acid and 2-ethylhexanol, both essential precursors to plasticizers [3]. It is an isomer of octanal (n-octanal) but exhibits fundamentally different steric and physicochemical properties due to its branched structure [1][4].

Why 2-Ethylhexanal Cannot Be Substituted with Linear or Alternative C8 Aldehydes in Critical Applications


Generic substitution of 2-ethylhexanal with linear aldehydes such as n-octanal or with alternative branched isomers fails due to three irreducible factors: (1) branched aldehydes exhibit distinct catalytic selectivity profiles in hydroformylation-aldol condensation cascades compared to linear analogs, directly affecting downstream C8-aldehyde yields [1]; (2) the steric hindrance at the α-carbon alters oxidation kinetics and solvent-dependent selectivity in the production of 2-ethylhexanoic acid, where protic solvents yield up to 96% conversion for the branched substrate—a performance metric not transferable to linear aldehydes [2]; and (3) the branched alkyl chain confers significantly different vapor pressure, water solubility, and odor detection thresholds that preclude simple interchange in fragrance, warning agent, and leak detector formulations without reformulation and regulatory revalidation [3].

2-Ethylhexanal Quantitative Differentiation: Head-to-Head Performance Data Versus Closest Analogs


Catalytic Selectivity: 2-Ethylhexanal Versus 2-Ethylhexenal in Single-Pot Propylene Conversion

In a single-pot catalytic synthesis of C8-aldehydes from propylene using an HRh(CO)(PPh3)3/hydrotalcite [HFN+HT] catalyst system at 150 °C, the selectivity for 2-ethylhexanal formation (54%) was found to be four times higher than that of its unsaturated precursor, 2-ethylhexenal (13%) [1]. This selectivity advantage is catalyst-dependent and cannot be extrapolated to alternative C8 aldehydes without dedicated catalyst optimization.

Hydroformylation Aldol condensation C8-aldehyde synthesis

Oxidation Selectivity: 2-Ethylhexanal to 2-Ethylhexanoic Acid Yield Optimization

The aerobic oxidation of 2-ethylhexanal (2-ETH) to 2-ethylhexanoic acid (2-ETA) exhibits solvent-dependent selectivity. Under non-catalytic autoxidation conditions (35 °C, 1 atm air), the baseline selectivity toward 2-ETA is approximately 75% [1]. Through systematic solvent optimization using protic solvents and a solvent evaporation method, the yield of 2-ETA reached 96% [1]. No comparable yield data for linear aldehydes such as n-octanal under identical conditions is available in the primary literature, reflecting the compound-specific nature of this optimization pathway.

Aerobic oxidation Carboxylic acid synthesis Solvent effects

Physicochemical Differentiation: 2-Ethylhexanal Versus n-Octanal Property Comparison

2-Ethylhexanal and n-octanal (CAS 124-13-0) are C8H16O isomers with identical molecular formulas but measurably distinct physicochemical properties. 2-Ethylhexanal exhibits a boiling point of 163 °C [1], vapor pressure of 2.4 hPa at 20 °C (2.18 mmHg at 25 °C estimated) [1][2], water solubility of 0.75 g/L at 25 °C [1], and log P (octanol/water) of 2.71 [3]. n-Octanal exhibits a boiling point of 171-173 °C, vapor pressure of approximately 2 mmHg at 25 °C, water solubility of 0.21 g/L at 25 °C, and log P of 3.00 [4][5]. The branched aldehyde has ~3.6× higher water solubility and measurably lower lipophilicity (Δ log P = -0.29) compared to its linear isomer.

Physicochemical properties Vapor pressure Water solubility

Sensory and Odor Detection: 2-Ethylhexanal Versus n-Octanal and Nonanal

Odor detection thresholds (ODTs) for linear aliphatic aldehydes have been quantitatively established: n-octanal exhibits an ODT of 0.14 ppb, and nonanal exhibits similarly low thresholds [1]. 2-Ethylhexanal is described as having a sharp, strong, pungent odor with fatty, waxy, citrus, fresh, floral, and oily sweet notes [2][3]. While direct head-to-head ODT comparison data for 2-ethylhexanal versus n-octanal is not available in the primary literature, the branched structure is known to alter odor character and perceived intensity, and the compound is specifically utilized as a warning agent and leak detector where its distinct, penetrating odor profile provides functional differentiation from milder linear aldehydes .

Odor threshold Fragrance Volatile organic compounds

2-Ethylhexanal (CAS 123-05-7): High-Value Industrial Application Scenarios Based on Verified Performance Evidence


Production of 2-Ethylhexanoic Acid for Plasticizer Manufacturing

2-Ethylhexanal is the direct oxidative precursor to 2-ethylhexanoic acid (2-ETA), which is a critical building block for plasticizers, synthetic lubricants, and cold-resistant PVC additives [1]. The established synthetic pathway via aerobic autoxidation achieves baseline selectivity of ~75%, with solvent-optimized conditions enabling yields up to 96% using protic solvents and evaporation methods (35 °C, 1 atm air) [1]. This high-yield pathway supports industrial-scale procurement of 2-ethylhexanal for 2-ETA manufacturing, where alternative C8 aldehydes cannot replicate the same oxidation kinetics or downstream polymer compatibility due to the branched-chain structure required for optimal plasticizer performance [2].

Catalytic Single-Pot Synthesis of C8-Aldehydes from Propylene

In integrated hydroformylation-aldol condensation-hydrogenation processes using rhodium/hydrotalcite [HFN+HT] multifunctional catalysts, 2-ethylhexanal is selectively produced from propylene with a demonstrated selectivity of 54% at 150 °C—four times higher than the concurrent formation of 2-ethylhexenal (13%) under identical conditions [1]. This selectivity profile, achieved with Mg/Al molar ratio 3.5 hydrotalcite support, informs process engineers and procurement specialists selecting catalyst systems and aldehyde feedstocks for maximizing C8-aldehyde yields in continuous-flow petrochemical operations [1].

Warning Agent and Leak Detector Formulations

2-Ethylhexanal is specifically employed as an odorant in warning agents and leak detector formulations, capitalizing on its sharp, strong, and penetrating odor profile [1][2]. Unlike linear C8 aldehydes (e.g., n-octanal, ODT = 0.14 ppb) which are valued for their fruity, fatty fragrance characteristics, 2-ethylhexanal provides the pungent, attention-commanding sensory signal required for safety-critical odorization applications [3]. Its branched structure contributes to distinct volatility and olfactory receptor activation, making it functionally non-interchangeable with linear analogs for this purpose .

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